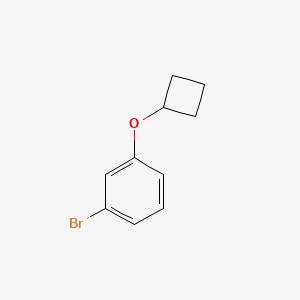

1-Bromo-3-cyclobutoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-cyclobutyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZGCKVQXZWKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 1-Bromo-3-cyclobutoxybenzene: Physicochemical Profile & Synthetic Utility

Topic: Strategic Utilization of 1-Bromo-3-cyclobutoxybenzene in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

1-Bromo-3-cyclobutoxybenzene (CAS 1268713-64-9) represents a high-value scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). As a halogenated aryl ether, it serves as a dual-functional building block: the bromine atom provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the cyclobutoxy moiety offers a conformationally restricted, lipophilic bioisostere to standard alkoxy groups. This guide details its physicochemical specifications, validated synthetic protocols, and strategic applications in optimizing metabolic stability.

Part 1: Physicochemical Specifications[1]

Precise characterization of 1-Bromo-3-cyclobutoxybenzene is critical for calculating stoichiometry in parallel synthesis and predicting ADME properties.

Molecular Data Table

| Property | Value | Notes |

| IUPAC Name | 1-bromo-3-(cyclobutyloxy)benzene | |

| CAS Number | 1268713-64-9 | Verified for the ether linkage variant. |

| Molecular Formula | ||

| Molecular Weight | 227.10 g/mol | Average mass. |

| Monoisotopic Mass | 226.00 g/mol | Based on |

| Isotopic Pattern | 1:1 Doublet | Distinctive |

| cLogP | ~3.8 - 4.1 | High lipophilicity due to the cyclobutyl ring. |

| TPSA | 9.23 Ų | Polar surface area limited to the ether oxygen. |

| Physical State | Colorless to pale yellow oil | Liquid at room temperature. |

Structural Significance

The cyclobutyl ether moiety is not merely a space-filler. Unlike the flexible

Part 2: Synthetic Pathways

Synthesizing 1-Bromo-3-cyclobutoxybenzene requires overcoming the steric hindrance and ring strain of the cyclobutyl group. Two primary routes exist: Nucleophilic Substitution (

Route A: Nucleophilic Substitution (Alkylation)

Best for: Large-scale, cost-effective synthesis where harsh conditions are tolerated.

Direct alkylation of 3-bromophenol with cyclobutyl bromide is kinetically slow because the cyclobutyl ring hinders backside attack (

Protocol:

-

Reagents: 3-Bromophenol (1.0 eq), Cyclobutyl bromide (1.5 eq),

(2.0 eq). -

Solvent: DMF (Dimethylformamide) or NMP.

-

Conditions: Heat to 100°C–110°C for 12–16 hours.

-

Workup: Dilute with water, extract with EtOAc. The use of Cesium Carbonate (

) is critical; the "Cesium Effect" improves solubility and nucleophilicity of the phenoxide anion.

Route B: Mitsunobu Reaction (Preferred Med-Chem Route)

Best for: High-value synthesis requiring mild conditions to prevent isomerization.

The Mitsunobu reaction activates the alcohol (cyclobutanol) rather than the halide, avoiding the poor electrophilicity of cyclobutyl bromide.

Protocol:

-

Reagents: 3-Bromophenol (1.0 eq), Cyclobutanol (1.0 eq), Triphenylphosphine (

, 1.2 eq). -

Activator: DEAD (Diethyl azodicarboxylate) or DIAD (1.2 eq).

-

Solvent: Anhydrous THF or Toluene.

-

Conditions: 0°C addition, warm to RT, stir 12–24h.

-

Mechanism: The phosphine activates the DEAD, forming a betaine intermediate that activates the cyclobutanol. The phenol then attacks the activated alcohol, inverting the stereochemistry (irrelevant for achiral cyclobutanol but crucial for substituted variants).

Synthesis Workflow Diagram

Figure 1: Comparison of synthetic routes. Route A utilizes thermal forcing for alkylation, while Route B employs redox-neutral activation via Mitsunobu conditions.

Part 3: Strategic Utility in Drug Design

1-Bromo-3-cyclobutoxybenzene is primarily used as an intermediate to introduce the 3-cyclobutoxyphenyl motif into larger drug scaffolds.

The "Bromine Handle" (Cross-Coupling)

The bromine atom at the C1 position is a "dummy atom" intended for replacement. It has intermediate reactivity (between Cl and I), making it ideal for:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds (aniline derivatives).

-

Lithium-Halogen Exchange: Treatment with

-BuLi generates the aryl lithium species, which can react with ketones, aldehydes, or

The Cyclobutoxy "Warhead" (ADME Optimization)

In medicinal chemistry, replacing a methoxy (

-

Metabolic Stability: The cyclobutyl ring lacks the activated benzylic hydrogens found in benzyl ethers, and it is sterically bulkier than a methyl group, potentially slowing O-dealkylation by Cytochrome P450 enzymes.

-

Lipophilicity Tuning: It increases LogP moderately, improving membrane permeability without the floppy chain dynamics of an

-butyl group.

Functionalization Pathway Diagram

Figure 2: Divergent synthesis capabilities. The bromine handle allows rapid diversification into three major chemical spaces: Biaryls, Amines, and Acids.

Part 4: Analytical Validation

To validate the synthesis of 1-Bromo-3-cyclobutoxybenzene, ensure the following spectral signatures are present.

Mass Spectrometry (GC-MS)

-

Parent Ion: Look for the molecular ion cluster at m/z 226/228 .

-

Pattern: A characteristic 1:1 intensity ratio between the 226 (

) and 228 ( -

Fragmentation: A loss of 55 Da (

) often occurs, corresponding to the cleavage of the cyclobutyl ring.

Proton NMR ( -NMR, 400 MHz, )

-

Cyclobutyl Methine: A multiplet (quintet-like) around

4.6 - 4.8 ppm representing the single proton on the carbon attached to oxygen ( -

Cyclobutyl Methylenes: Multiplets in the

1.6 - 2.5 ppm range (6 protons) corresponding to the ring -

Aromatic Region: Four distinct signals in the

6.8 - 7.3 ppm range, consistent with a 1,3-disubstituted benzene ring (singlet, two doublets, one triplet).

References

-

PubChem Database. "1-Bromo-3-cyclobutoxybenzene Compound Summary." National Center for Biotechnology Information. [Link]

-

Nam, T. G., et al. (2003).[1] "Hepatitis C Virus Inhibitors." World Intellectual Property Organization, WO2003099274A1. (Describes Mitsunobu synthesis of 3-cyclobutoxyphenyl intermediates).

- Xu, Y., et al. (2011). "Microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors." World Intellectual Property Organization, WO2011023812A1.

-

Wilsily, A., et al. (2012). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. (Review of cyclobutane physicochemical properties). [Link]

Sources

A Senior Application Scientist's In-depth Guide to the Williamson Ether Synthesis of 1-Bromo-3-cyclobutoxybenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 1-Bromo-3-cyclobutoxybenzene, a potentially valuable building block in medicinal chemistry. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, strategic considerations, and practical nuances essential for successful and reproducible synthesis. The protocols and insights are grounded in established chemical principles to ensure both scientific integrity and field-proven reliability.

Strategic Overview: The Williamson Ether Synthesis in Aryl Ether Construction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the formation of both symmetrical and asymmetrical ethers.[1][2] Its application is particularly vital in drug development, where the introduction of ether linkages, especially aryl ethers, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide nucleophile with an alkyl halide electrophile.[2][4][5]

The synthesis of 1-Bromo-3-cyclobutoxybenzene requires the strategic coupling of a 3-bromophenol moiety and a cyclobutyl group. The core decision lies in selecting the nucleophile and the electrophile. Two theoretical pathways exist:

-

Pathway A: 3-bromophenoxide (nucleophile) + Cyclobutyl halide (electrophile)

-

Pathway B: Cyclobutoxide (nucleophile) + 1,3-Dihalobenzene (electrophile)

Pathway A is the only viable route. SN2 reactions require the electrophilic carbon to be accessible for backside attack.[5] Aryl halides, such as 1,3-dibromobenzene, have the leaving group attached to an sp²-hybridized carbon within the aromatic ring, making backside attack sterically and electronically prohibitive.[5] Therefore, the synthesis must proceed through the formation of the 3-bromophenoxide anion, which then acts as the nucleophile.

Mechanistic Deep Dive & Rationale for Experimental Design

The successful synthesis hinges on a clear understanding of the SN2 mechanism and the factors that optimize it while suppressing competing side reactions.

The Core SN2 Reaction

The reaction proceeds in two fundamental stages:

-

Deprotonation: The acidic proton of 3-bromophenol is abstracted by a strong base to form the highly nucleophilic 3-bromophenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of the cyclobutyl halide (or other suitable electrophile), displacing the leaving group in a single, concerted step to form the C-O bond of the target ether.[2][5]

Caption: Reaction mechanism for the synthesis of 1-Bromo-3-cyclobutoxybenzene.

Causality Behind Reagent and Condition Selection

-

Choice of Base: While phenols are acidic enough to be deprotonated by common bases like NaOH or K₂CO₃, an irreversible deprotonation is preferable to drive the reaction to completion. Sodium hydride (NaH) is an excellent choice.[5] It is a powerful, non-nucleophilic base that reacts with the phenol to form the sodium phenoxide and hydrogen gas (H₂).[6][7] The evolution of H₂ gas is an irreversible process that removes one of the products from the equilibrium, ensuring quantitative formation of the nucleophile.[6]

-

Choice of Electrophile: Cyclobutyl bromide serves as a suitable electrophile. While cyclobutyl tosylate could also be used (tosylates are excellent leaving groups), the bromide is often more commercially available. It is important to recognize that as a secondary halide, cyclobutyl bromide is susceptible to a competing elimination reaction.[5][8]

-

Solvent System: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal.[1][2] These solvents can solvate the sodium cation (Na⁺) but do not strongly solvate the phenoxide anion, leaving the nucleophile "naked" and highly reactive. Protic solvents (e.g., ethanol) would hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity.

-

Temperature Control: The Williamson synthesis often competes with a base-catalyzed E2 elimination of the alkylating agent.[2][5] In this case, the 3-bromophenoxide can act as a base, abstracting a β-hydrogen from the cyclobutyl bromide to yield cyclobutene. Since elimination reactions typically have a higher activation energy than substitution reactions, this side reaction can be minimized by maintaining a moderate reaction temperature (e.g., 50-80 °C).[1][2]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Reagent and Materials Data

| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |

| 3-Bromophenol | 591-20-8 | C₆H₅BrO | 173.01 | 1.00 g | 5.78 | Solid, skin irritant[9][10] |

| Sodium Hydride | 7646-69-7 | NaH | 24.00 | 0.28 g | 6.94 (1.2 eq) | 60% dispersion in oil, flammable solid[11] |

| Cyclobutyl Bromide | 4399-47-7 | C₄H₇Br | 135.00 | 0.86 g | 6.36 (1.1 eq) | Liquid, flammable, irritant[12][13][14] |

| Anhydrous DMF | 68-12-2 | C₃H₇NO | 73.09 | 20 mL | - | Liquid, high boiling point |

Step-by-Step Methodology

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. francis-press.com [francis-press.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Research on the Chemical Properties and Applications of Common Reducing Agent Sodium Hydride (NaH) - Oreate AI Blog [oreateai.com]

- 8. youtube.com [youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. cpachem.com [cpachem.com]

- 11. Sodium hydride - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

- 13. georganics.sk [georganics.sk]

- 14. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Synthesis of 3-Bromophenoxycyclobutane via Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 3-bromophenoxycyclobutane through the reaction of 3-bromophenol and cyclobutyl bromide. This reaction, a variant of the classical Williamson ether synthesis, is a cornerstone transformation in organic chemistry for the formation of aryl ethers. This document delves into the nuanced mechanistic landscape, including the desired SN2 pathway and competing side reactions such as E2 elimination and C-alkylation. A detailed, field-proven experimental protocol is presented, emphasizing causality behind procedural choices to ensure reproducibility and safety. Characterization data, process optimization strategies, and troubleshooting common issues are discussed to provide researchers, scientists, and drug development professionals with a robust and practical guide for laboratory application.

Introduction and Strategic Significance

Aryl ethers are a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The specific incorporation of a halogenated aromatic ring, such as 3-bromophenol, provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid diversification of molecular scaffolds. The cyclobutyl moiety, a strained four-membered ring, can impart unique conformational constraints and metabolic stability to bioactive molecules. The synthesis of 3-bromophenoxycyclobutane, therefore, represents a strategically important transformation for accessing novel chemical entities with potential applications in drug discovery and materials science.

The primary method for constructing this C-O bond is the Williamson ether synthesis, a reliable and well-established reaction involving the nucleophilic substitution of an alkyl halide by a deprotonated alcohol or phenol.[1] This guide will dissect this specific application, providing the necessary theoretical foundation and practical insights for its successful execution.

Mechanistic Deep Dive: Navigating the Reaction Landscape

The reaction between 3-bromophenol and cyclobutyl bromide is not merely a straightforward transformation but a landscape of competing pathways. A thorough understanding of these mechanisms is paramount for optimizing the reaction towards the desired product.

The Desired Pathway: SN2 O-Alkylation

The formation of 3-bromophenoxycyclobutane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4]

-

Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 3-bromophenol using a suitable base, typically anhydrous potassium carbonate (K2CO3). This acid-base reaction generates the potent 3-bromophenoxide nucleophile. Potassium carbonate is a widely used base for this purpose as it is sufficiently basic to deprotonate phenols but mild enough to minimize side reactions.[2][5][6]

-

Nucleophilic Attack: The resulting 3-bromophenoxide anion attacks the electrophilic carbon atom of cyclobutyl bromide, which bears a partial positive charge due to the electronegativity of the bromine atom. This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral.[4][7] The simultaneous formation of the C-O bond and cleavage of the C-Br bond occurs through a single, concerted transition state.[1]

Competing Side Reactions

The success of the synthesis hinges on minimizing two primary side reactions that can significantly reduce the yield of the desired ether.

-

E2 Elimination: Because cyclobutyl bromide is a secondary alkyl halide, it is susceptible to elimination reactions.[4] The phenoxide, in addition to being a good nucleophile, is also a moderately strong base. It can abstract a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromide, leading to the formation of cyclobutene and eliminating HBr. This pathway is competitive with the SN2 reaction and is favored by higher temperatures and sterically hindered bases.

-

C-Alkylation: The 3-bromophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites. While the oxygen atom carries a formal negative charge, electron density is also delocalized onto the aromatic ring at the ortho and para positions through resonance.[8] This allows for the possibility of the alkyl halide being attacked by one of these carbon atoms, a process known as C-alkylation. This pathway disrupts the aromaticity in the transition state, making it kinetically less favorable than O-alkylation under most conditions.[8] However, the choice of solvent can significantly influence the O/C selectivity. Polar aprotic solvents, which are poor solvators of the "hard" oxygen anion, favor O-alkylation. Conversely, protic solvents can hydrogen-bond with the oxygen atom, sterically shielding it and promoting C-alkylation.[8]

Caption: Competing reaction pathways for the reaction of 3-bromophenol.

Validated Experimental Protocol

This protocol is designed as a self-validating system, where the rationale behind each step is explained to ensure both success and safety.

Reagents, Materials, and Safety

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |

| 3-Bromophenol | C₆H₅BrO | 173.01 | 591-20-8 | Harmful if swallowed, causes skin and eye irritation.[9][10][11][12] |

| Cyclobutyl Bromide | C₄H₇Br | 135.00 | 4399-47-7 | Highly flammable liquid and vapor, causes skin, eye, and respiratory irritation.[13][14][15] |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Causes serious eye irritation. |

| Acetone (Anhydrous) | C₃H₆O | 58.08 | 67-64-1 | Highly flammable liquid and vapor, causes serious eye irritation. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor, causes serious eye irritation. |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Highly flammable, skin irritant, suspected of damaging fertility. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Not classified as hazardous. |

Safety Imperative: All operations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.

Step-by-Step Synthesis Workflow

-

Reaction Setup (Justification):

-

To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromophenol (8.65 g, 50.0 mmol, 1.0 equiv.).

-

Add anhydrous potassium carbonate (10.36 g, 75.0 mmol, 1.5 equiv.). Rationale: An excess of the base is used to ensure complete deprotonation of the phenol and to neutralize the HBr formed in any potential elimination side reaction.

-

Add 100 mL of anhydrous acetone. Rationale: Acetone is a polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 mechanism by solvating the potassium cation while leaving the phenoxide anion highly reactive.[1]

-

-

Addition of Electrophile and Reflux (Justification):

-

Slowly add cyclobutyl bromide (7.42 g, 55.0 mmol, 1.1 equiv.) to the stirring suspension via a syringe. Rationale: A slight excess of the alkylating agent ensures the complete consumption of the more valuable 3-bromophenol.

-

Heat the reaction mixture to reflux (approx. 56 °C for acetone) using a heating mantle. Maintain reflux for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the 3-bromophenol spot has been consumed.

-

-

Workup and Isolation (Justification):

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts (K₂CO₃, KBr). Wash the filter cake with additional acetone (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with 1 M NaOH (2 x 50 mL) to remove any unreacted 3-bromophenol, followed by water (50 mL) and brine (50 mL). Rationale: The basic wash deprotonates residual phenol, making it water-soluble, while the brine wash helps to break any emulsions and begins the drying process.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification (Justification):

-

Purify the crude oil by flash column chromatography on silica gel.

-

Elute with a gradient of 100% hexanes to 98:2 hexanes:ethyl acetate. Rationale: The nonpolar product will elute with a low-polarity mobile phase, while more polar impurities will remain on the column.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 3-bromophenoxycyclobutane as a colorless oil.

-

Caption: Step-by-step experimental workflow for the synthesis.

Data Analysis and Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized 3-bromophenoxycyclobutane.

| Analysis Technique | Expected Result for 3-Bromophenoxycyclobutane |

| 1H NMR (400 MHz, CDCl₃) | δ 7.20-7.05 (m, 2H, Ar-H), 6.95 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 4.55 (quintet, 1H, O-CH), 2.40-2.25 (m, 2H, CH₂), 2.15-2.00 (m, 2H, CH₂), 1.80-1.60 (m, 2H, CH₂) |

| 13C NMR (100 MHz, CDCl₃) | δ 158.0 (C-O), 130.8 (Ar-CH), 123.5 (Ar-C-Br), 123.0 (Ar-CH), 117.5 (Ar-CH), 113.0 (Ar-CH), 74.0 (O-CH), 30.5 (2 x CH₂), 15.0 (CH₂) |

| FT-IR (thin film) | νmax 3080 (Ar C-H), 2980-2850 (Alkyl C-H), 1585, 1475 (Ar C=C), 1240 (Asym. C-O-C), 1040 (Sym. C-O-C), 770 (Ar C-H bend) cm⁻¹ |

| GC-MS (EI) | m/z (%): 228/226 [M]⁺ (Br isotope pattern), 173/171, 145/143, 55 |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The presence of the bromine atom will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.[16][17]

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Significant elimination side reaction. 3. Inefficient extraction/purification. | 1. Increase reaction time or temperature moderately. Consider a more polar solvent like DMF. 2. Use a milder base (e.g., Cs₂CO₃) which is known to favor substitution. Avoid excessively high temperatures. 3. Ensure pH of aqueous layer is >12 during basic wash. Optimize chromatography conditions. |

| Presence of Cyclobutene | E2 elimination is competitive. | Lower the reaction temperature. Use a less sterically hindered, more nucleophilic base/solvent system. |

| C-Alkylated Isomers Detected | Reaction conditions favor C-alkylation. | Ensure a polar aprotic solvent (acetone, DMF, acetonitrile) is used. Avoid protic solvents (e.g., alcohols, water).[8] |

| Unreacted 3-Bromophenol | 1. Insufficient base or alkylating agent. 2. Deactivation of reagents by moisture. | 1. Re-check stoichiometry; ensure at least 1.5 eq. of base and 1.1 eq. of halide. 2. Use oven-dried glassware and anhydrous solvents. |

Conclusion

The synthesis of 3-bromophenoxycyclobutane from 3-bromophenol and cyclobutyl bromide is a robust and highly illustrative example of the Williamson ether synthesis. By understanding the underlying SN2 mechanism and the factors that govern the competition with elimination and C-alkylation pathways, researchers can effectively optimize the reaction for high yield and purity. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in synthetic chemistry, offering both the procedural steps and the critical scientific reasoning required for successful implementation. The resulting product is a valuable building block, primed for further functionalization in the development of novel chemical entities.

References

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- PharmaXChange.info. (2011).

- Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).

- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.

- ResearchGate. (2014). Organic base catalyzed O-alkylation of phenols under solvent-free condition.

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- Cole-Parmer. (n.d.).

- CPAChem. (2019).

- Georganics. (2023).

- Angene Chemical. (2024).

- Fisher Scientific. (2021).

- ResearchGate. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.

- National Institutes of Health (NIH). (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies.

- Doc Brown's Chemistry. (2026). Infrared Spectroscopy Index.

- PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. cpachem.com [cpachem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. georganics.sk [georganics.sk]

- 15. angenechemical.com [angenechemical.com]

- 16. researchgate.net [researchgate.net]

- 17. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 1-Bromo-3-cyclobutoxybenzene

Structural Dynamics, Synthetic Architectures, and Reactivity Profiles for Medicinal Chemistry Applications

Executive Summary

1-Bromo-3-cyclobutoxybenzene (CAS: 1246603-60-2) represents a high-value scaffold in fragment-based drug discovery (FBDD). It serves as a bifunctional intermediate: the bromine atom provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the cyclobutoxy group acts as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl moieties. This guide analyzes the molecule's conformational "pucker," details optimized synthetic protocols, and outlines validation standards for high-purity applications.

Structural & Electronic Characterization

1.1 Conformational Analysis: The "Pucker" Effect

Unlike the planar cyclopropane or the envelope-shaped cyclopentane, the cyclobutane ring in 1-bromo-3-cyclobutoxybenzene adopts a distinct "puckered" or "butterfly" conformation. This deviation from planarity relieves torsional strain caused by eclipsing methylene hydrogens.

-

Pucker Angle: The ring bends approximately 30–35° out of plane.

-

Medicinal Implication: This creates a specific 3D vector for the ether oxygen, distinct from linear alkyl ethers. When binding to protein targets, the cyclobutyl group fills hydrophobic pockets with a specific volume that is often metabolically superior to linear chains due to the lack of accessible terminal methyl groups for oxidation.

1.2 Electronic Mismatch (Meta-Substitution)

The 1,3-substitution pattern creates an electronic mismatch that is useful for regioselective functionalization:

-

Cyclobutoxy Group (

): A strong -

Bromine Atom (

): A deactivating group (-I > +M). -

Result: The electron density is highest at C4 and C6, making the ring electronically distinct from its para-substituted isomers.

Figure 1: Structural decomposition highlighting the dual-functional nature of the scaffold.

Synthetic Methodologies

Synthesis of aryl cyclobutyl ethers is non-trivial due to the poor electrophilicity of cyclobutyl halides (steric hindrance and ring strain retard

Protocol A: Optimized

Alkylation (Scalable)

Best for: Multi-gram scale synthesis where reagents are inexpensive.

Reagents: 3-Bromophenol (1.0 eq), Bromocyclobutane (1.5 eq), Cesium Carbonate (

-

Activation: Charge a round-bottom flask with 3-bromophenol and

in DMF (0.5 M). Stir at RT for 30 min to generate the phenoxide anion. -

Addition: Add bromocyclobutane and catalytic KI. The KI facilitates the Finkelstein reaction in situ, converting the sluggish alkyl bromide to the more reactive alkyl iodide.

-

Reaction: Heat to 90°C for 16–24 hours. Note: Cyclobutyl bromide is volatile (bp ~134°C); use a reflux condenser.

-

Workup: Cool to RT. Dilute with water/brine (1:1). Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) followed by brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol B: Mitsunobu Etherification (High Precision)

Best for: High-value synthesis avoiding harsh basic conditions.

Reagents: 3-Bromophenol (1.0 eq), Cyclobutanol (1.2 eq), Triphenylphosphine (

-

Setup: Dissolve phenol, cyclobutanol, and

in anhydrous THF under -

Addition: Add DIAD dropwise over 20 minutes to maintain temperature <5°C.

-

Stir: Allow to warm to RT and stir for 12 hours.

-

Workup: Concentrate in vacuo. Triturate with Hexanes/Et2O to precipitate triphenylphosphine oxide (

). Filter. -

Purification: Flash chromatography.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be confirmed.

3.1 Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 7.15 (t, J = 8.0 Hz, 1H, Ar-H5)

- 7.08 (dt, J = 8.0, 1.5 Hz, 1H, Ar-H4)

- 7.02 (t, J = 2.0 Hz, 1H, Ar-H2) – Diagnostic singlet-like triplet between substituents.

- 6.80 (ddd, 1H, Ar-H6)

- 4.65 (quint, J = 7.2 Hz, 1H, -O-CH- ) – Key confirmation of ether linkage.

- 2.45 – 2.40 (m, 2H, Cyclobutyl)

- 2.15 – 2.05 (m, 2H, Cyclobutyl)

- 1.85 – 1.65 (m, 2H, Cyclobutyl)

3.2 Mass Spectrometry (GC-MS/LC-MS)

-

Isotope Pattern: Look for the characteristic 1:1 doublet for

and -

Fragmentation: Expect a base peak loss of the cyclobutyl group (

) or loss of bromine.

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation/phenol impurities. |

| Purity (HPLC) | >95% (UV @ 254 nm) | Monitor phenol carryover (RT shift). |

| Moisture | <0.5% | Critical for downstream Pd-coupling. |

Reactivity Profile & Downstream Application

The utility of 1-bromo-3-cyclobutoxybenzene lies in its ability to undergo chemoselective metal-catalyzed cross-couplings.

Workflow: Suzuki-Miyaura Coupling

The bromine handle allows for the installation of aryl or heteroaryl groups.

-

Catalyst System:

or -

Base:

or -

Solvent: Dioxane/Water (4:1) at 80–100°C.

Figure 2: Synthetic workflow for converting the scaffold into bioactive leads.

References

-

Synthesis of Aryl Cyclobutyl Ethers (General Methodology)

-

Source: ChemicalBook.[1] (n.d.). 1-Bromo-3-cyclobutoxy-benzene synthesis.

-

-

Cyclobutane in Medicinal Chemistry (Pucker & Bioisosterism)

- Source: Meyer, F. (2023).

-

URL:[Link]

-

Reactivity of Aryl Ethers (Cross-Coupling Context)

- Source: Organic Chemistry Portal. (n.d.).

-

URL:[Link]

-

Ring Strain and Conformation D

Sources

Structural Elucidation and Spectroscopic Characterization of 1-Bromo-3-cyclobutoxybenzene

This technical guide details the structural elucidation and spectroscopic characterization of 1-Bromo-3-cyclobutoxybenzene . It is designed for medicinal chemists and analytical scientists requiring rigorous validation of this intermediate, which is often utilized in the synthesis of GPR119 agonists and other GPCR-targeted small molecules.

Compound Identity:

-

IUPAC Name: 1-Bromo-3-(cyclobutyloxy)benzene

-

Molecular Formula:

-

Molecular Weight: 227.10 g/mol

-

Key Structural Features: Meta-substituted aryl bromide; Cyclobutyl ether linkage (bioisostere for isopropyl/isobutyl ethers with reduced conformational entropy).

Synthesis Context & Impurity Profiling

To interpret spectroscopic data accurately, one must understand the genesis of the sample. The synthesis method dictates the specific impurity profile visible in NMR and HPLC traces.

Recommended Route: Mitsunobu Coupling

Unlike primary alkyl halides, cyclobutyl bromide reacts sluggishly in

-

Reagents: 3-Bromophenol, Cyclobutanol,

, DIAD (Diisopropyl azodicarboxylate). -

Solvent: THF (anhydrous).

-

Key Impurities:

-

Triphenylphosphine oxide (

): Persistent contaminant; shows aromatic multiplets in -

Reduced Hydrazine (DIAD-H2): Broad singlets/multiplets in aliphatic region.

-

Unreacted 3-Bromophenol: Broad singlet (OH) ~5.0–6.0 ppm (solvent dependent).

-

Alternative Route: Alkylation (Scale-Up)

-

Reagents: 3-Bromophenol, Bromocyclobutane,

, DMF, -

Key Impurities:

-

Cyclobutene: Formed via E2 elimination (volatile, but may appear if solvent is trapped).

-

O-Alkylation vs. C-Alkylation: Phenoxide can attack the ring (rare with cyclobutyl, but possible).

-

Synthesis & Impurity Flow Diagram

Caption: Reaction workflow highlighting the Mitsunobu pathway and critical impurities to monitor during spectral analysis.

Spectroscopic Characterization Protocols

A. Mass Spectrometry (MS)

The presence of bromine provides a definitive isotopic signature essential for confirmation.[1]

-

Ionization Mode: EI (Electron Impact) or ESI+ (if capable of protonating the ether oxygen, though weak). GC-MS is preferred.

-

Diagnostic Pattern:

-

Molecular Ion (

): Distinct 1:1 doublet separated by 2 amu. -

m/z 226 (

): Relative Intensity ~100% -

m/z 228 (

): Relative Intensity ~98% -

Fragmentation: Loss of the cyclobutyl group (

, M-55) typically yields the bromophenol cation radical at m/z 171/173.

-

B. Nuclear Magnetic Resonance ( NMR)

-

Solvent:

(Chloroform-d) is standard. DMSO- -

Frequency: 400 MHz minimum recommended.

Predicted Chemical Shifts & Assignments

Note: Values are referenced to TMS (

| Position | Type | Shift ( | Multiplicity | Assignment Logic | |

| Ar-H2 | Aromatic | 7.05 – 7.10 | t (looks like s) | Ortho to Br and OR; shielded by OR, deshielded by Br. | |

| Ar-H4 | Aromatic | 7.00 – 7.05 | ddd | Ortho to Br, Para to OR. | |

| Ar-H5 | Aromatic | 7.10 – 7.15 | t (dd) | Meta to both substituents. | |

| Ar-H6 | Aromatic | 6.75 – 6.85 | ddd | Ortho to OR (strong shielding), Para to Br. | |

| C1'-H | Methine | 4.60 – 4.70 | quintet (m) | Deshielded by Oxygen; characteristic cyclobutyl methine. | |

| C2'/C4'-H | Methylene | 2.40 – 2.50 | multiplet | - | |

| C3'-H | Methylene | 1.60 – 1.90 | multiplet | - |

Expert Insight: The "Puckering" Effect

Cyclobutyl rings are not planar; they exist in a puckered conformation. In high-field NMR (>500 MHz), the methylene protons at C2' and C4' may appear chemically equivalent but magnetically non-equivalent, leading to higher-order splitting patterns often simplified as "multiplets" in literature.

C. Carbon NMR ( NMR)

-

Solvent:

( -

Key Peaks:

-

C-O (Methine): ~72.0 ppm (Diagnostic for cyclobutyl ether).

-

Ar-C-O (Ipso): ~158.5 ppm.

-

Ar-C-Br (Ipso): ~122.8 ppm.

-

Aliphatic

: ~30.5 ppm (C2'/C4') and ~13.0 ppm (C3').

-

D. Infrared Spectroscopy (FT-IR)

-

Sampling: Neat (ATR) or KBr pellet.

-

Diagnostic Bands:

-

Ar-O-C Stretch: 1240–1260

(Strong, asymmetric). -

Cyclobutyl Ring Vibrations: 900–1000

(often weak/medium). -

C-Br Stretch: 600–700

(Fingerprint region). -

Absence of OH: Lack of broad band at 3200–3500

confirms complete conversion of the phenol.

-

Structural Assignment Logic (Diagram)

The following diagram illustrates the logical flow for assigning the structure based on the data types described above.

Caption: Decision tree for confirming structural identity using orthogonal spectroscopic methods.

References

-

Synthesis of Aryl Ethers (Mitsunobu): Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

- Bromine Isotope Patterns: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. University Science Books, 1993.

-

Cyclobutyl NMR Characteristics: Lambert, J. B., et al. "Conformational Analysis of Cyclobutane Derivatives." Accounts of Chemical Research, 1971. Link

-

General Spectral Data (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search for analogous "Bromophenol" and "Cyclobutoxy" fragments). Link

Sources

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 1-Bromo-3-cyclobutoxybenzene

Introduction: The Strategic Importance of Biaryl Scaffolds and the Power of the Suzuki-Miyaura Coupling

In the landscape of modern drug discovery and materials science, the biaryl motif stands as a cornerstone of molecular design. These structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronics, owing to their unique conformational properties and ability to engage with biological targets. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for the construction of these carbon-carbon bonds, lauded for its operational simplicity, mild reaction conditions, and exceptional tolerance of diverse functional groups.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species offers a robust and versatile platform for medicinal chemists and process scientists to forge complex molecular architectures.[1]

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 1-Bromo-3-cyclobutoxybenzene, a substrate of interest due to the increasing incorporation of cyclobutane moieties in medicinal chemistry to explore novel chemical space.[3][4] We will delve into the mechanistic underpinnings of the reaction, providing a rationale for the selection of reagents and reaction parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this powerful transformation in their synthetic endeavors.

Materials and Methods

The successful execution of a Suzuki-Miyaura coupling hinges on the careful selection and handling of reagents. The following table outlines the key components for the coupling of 1-Bromo-3-cyclobutoxybenzene with a representative partner, phenylboronic acid.

| Reagent | Structure | Purpose | Key Considerations |

| 1-Bromo-3-cyclobutoxybenzene |  | Aryl Halide (Electrophile) | The reactivity of the C-Br bond is ideal for oxidative addition to the palladium catalyst.[5][6] |

| Phenylboronic Acid |  | Organoboron (Nucleophile) | Commercially available, stable, and generally low toxicity.[1] |

| Palladium(II) Acetate (Pd(OAc)₂) |  | Catalyst Precursor | A common and effective palladium source that is reduced in situ to the active Pd(0) species.[7] |

| Tricyclohexylphosphine (PCy₃) |  | Ligand | An electron-rich, bulky phosphine that promotes the oxidative addition and reductive elimination steps.[6][7] |

| Potassium Carbonate (K₂CO₃) |  | Base | Activates the boronic acid for transmetalation.[7] |

| 1,4-Dioxane |  | Solvent | A common aprotic solvent for Suzuki couplings, capable of dissolving both organic and inorganic reagents. |

| Water |  | Co-solvent | Often beneficial for dissolving the inorganic base and can accelerate the transmetalation step. |

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-3-cyclobutoxybenzene with phenylboronic acid.

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-cyclobutoxybenzene

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the substrate 1-Bromo-3-cyclobutoxybenzene. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, and critical insights into parameter optimization and troubleshooting. By elucidating the causality behind experimental choices, this guide aims to equip the user with the necessary knowledge to achieve successful and reproducible C-N cross-coupling for this specific substrate class.

Introduction: The Strategic Importance of N-Aryl Cyclobutoxy Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The specific target of this guide, N-aryl cyclobutoxy anilines, represents a class of compounds with significant potential in medicinal chemistry. The cyclobutoxy moiety can impart unique conformational constraints and metabolic stability, making it a desirable feature in drug design.

This application note will detail a robust protocol for the coupling of 1-Bromo-3-cyclobutoxybenzene with a variety of primary and secondary amines. We will delve into the mechanistic underpinnings of the catalytic cycle, the rationale for the selection of catalyst, ligand, base, and solvent, and provide a framework for troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4][5] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond of 1-Bromo-3-cyclobutoxybenzene to form a Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.[4][6]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the solvent used.[7][8]

-

Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-(3-cyclobutoxyphenyl)amine product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][9]

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol

This protocol provides a general framework for the Buchwald-Hartwig amination of 1-Bromo-3-cyclobutoxybenzene. Optimization of reaction parameters may be necessary for different amine coupling partners.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromo-3-cyclobutoxybenzene | >98% | Varies | Store under an inert atmosphere. |

| Amine (Primary or Secondary) | >98% | Varies | Liquid amines should be distilled prior to use. Solid amines should be dried under vacuum. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Varies | A common palladium precursor. Other Pd(0) or Pd(II) sources can be used. |

| XPhos | >98% | Varies | A bulky, electron-rich phosphine ligand suitable for a wide range of amines.[3][10] Other ligands like SPhos or RuPhos may also be effective.[3] |

| Sodium tert-butoxide (NaOtBu) | >98% | Varies | A strong, non-nucleophilic base.[8] Other bases like K₃PO₄ or Cs₂CO₃ can be used, especially for base-sensitive substrates.[1][8] |

| Toluene | Anhydrous | Varies | A common solvent for this reaction.[11] Other solvents like 1,4-dioxane or THF may also be suitable.[8][11] |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Varies | For drying the organic phase. |

| Diethyl Ether (Et₂O) | Reagent Grade | Varies | For extraction. |

| Saturated Sodium Chloride (brine) | Laboratory prepared | N/A | For washing the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Varies | For column chromatography. |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Varies | For reaction monitoring. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring and product analysis.[6][12]

Reaction Setup and Procedure

Note: This reaction is air- and moisture-sensitive. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere.

-

Preparation: To a Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Addition of Reagents: Under a positive flow of inert gas, add 1-Bromo-3-cyclobutoxybenzene (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC, HPLC, or GC-MS.[5][6] A typical reaction time is 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

Discussion and Troubleshooting

The success of the Buchwald-Hartwig amination of 1-Bromo-3-cyclobutoxybenzene is contingent on several factors. The electron-donating nature of the cyclobutoxy group can influence the rate of oxidative addition. While generally favorable, careful consideration of the following parameters is crucial.

-

Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting both oxidative addition and reductive elimination.[1][3] If the reaction with XPhos is sluggish, other ligands from the Buchwald portfolio, such as SPhos or RuPhos, may offer improved performance.[3]

-

Base Selection: Sodium tert-butoxide is a strong base suitable for a wide range of amines. However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered.[1][8] The choice of base can also impact the reaction rate and should be optimized accordingly.

-

Solvent Effects: Toluene is a standard solvent, but other ethereal or aromatic solvents can be employed.[8][11] Solvent choice can affect the solubility of the reagents and the stability of the catalytic species. In some cases, a switch to 1,4-dioxane or THF may be beneficial.

-

Potential Side Reactions: A common side reaction is the hydrodehalogenation of the aryl bromide. This can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents. Another potential issue is the ether cleavage of the cyclobutoxy group under harsh conditions, although this is less likely with the recommended protocol.

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst, insufficient base strength, poor solvent choice. | Ensure all reagents are pure and anhydrous. Use a fresh bottle of palladium precursor and ligand. Consider a stronger base or a different solvent. Screen alternative phosphine ligands. |

| Hydrodehalogenation | Presence of oxygen or moisture, catalyst decomposition. | Improve inert atmosphere technique. Use freshly distilled solvents and degas the reaction mixture. |

| Formation of byproducts | Side reactions of the amine or aryl bromide, catalyst deactivation. | Lower the reaction temperature. Screen different ligands and bases. Analyze byproducts by GC-MS to identify their structures and elucidate the side reaction pathway. |

| Difficulty in purification | Co-elution of product with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as preparative HPLC or crystallization. |

Safety Precautions

-

Palladium Compounds: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Phosphine Ligands: Phosphine ligands are often air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

-

Sodium tert-butoxide: This is a corrosive and moisture-sensitive base. Handle in a glovebox or under a stream of inert gas.

-

Solvents: Toluene and diethyl ether are flammable. Avoid open flames and ensure proper ventilation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-(3-cyclobutoxyphenyl)amines. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a rigorous experimental protocol, high yields of the desired products can be achieved. This guide provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

-

Kollár, L., & Keglevich, G. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3569–3577. [Link]

-

Norrby, P.-O., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

-

Khan Academy. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

-

Blackmond, D. G., & Buchwald, S. L. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(13), 7863–7871. [Link]

-

Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Newman, S. G., & Buchwald, S. L. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic Letters, 26(5), 1014–1019. [Link]

-

Cole, K. P., & Vedejs, E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]

-

Organic Chemistry Portal. (2021). Synthesis of substituted N-heterocycles by N-arylation. [Link]

-

PubChem. (n.d.). 1-Bromo-3-butoxybenzene. [Link]

-

McIndoe, J. S., & Voth, G. A. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Science, 10(36), 8414–8420. [Link]

-

Kwong, F. Y., & Buchwald, S. L. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438–459. [Link]

-

Kobilka, B. M., & Shaughnessy, K. H. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 3016–3024. [Link]

-

Wolfe, J. P., & Buchwald, S. L. (1997). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry, 62(18), 6066–6068. [Link]

-

NileRed. (2015). Synthesis of meta-Bromochlorobenzene From Benzene. [Link]

-

Stradiotto, M., & Biscoe, M. R. (2019). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. Angewandte Chemie International Edition, 58(38), 13354–13358. [Link]

-

Vedejs, E., & Cole, K. P. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. Organic Process Research & Development, 24(11), 2534–2542. [Link]

-

Stack Exchange. (2014). What product is formed in the Wurtz reaction of 1-bromo-3-chlorocyclobutane?[Link]

-

Biscoe, M. R., & Stradiotto, M. (2018). Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 57(40), 13131–13135. [Link]

-

PubChem. (n.d.). 1-Bromo-3-cyclohexylbenzene. [Link]

-

ChemSynthesis. (n.d.). 1-bromo-3-chlorocyclobutane. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.uvic.ca [web.uvic.ca]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. youtube.com [youtube.com]

- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis of kinase inhibitors from 1-Bromo-3-cyclobutoxybenzene

Executive Summary & Scientific Rationale

This application note details the synthetic utility of 1-Bromo-3-cyclobutoxybenzene (CAS: 17789-13-8 / Analogous Ethers) as a critical building block in the development of Type I and Type II kinase inhibitors.

In medicinal chemistry, the 3-cyclobutoxyphenyl moiety serves as a high-value hydrophobic pharmacophore. Unlike linear alkyl ethers (e.g., n-butoxy), the cyclobutyl ring offers restricted conformational flexibility (entropic advantage) and improved metabolic stability against oxidative dealkylation (CYP450 resistance). This fragment is frequently employed to occupy the hydrophobic "back-pocket" (Gatekeeper region) or the solvent-exposed front regions of kinases such as p38 MAPK , BTK , and VEGFR .

This guide provides two validated protocols:

-

The Suzuki-Miyaura Route: For constructing biaryl scaffolds (Type I Inhibitors).

-

The Buchwald-Hartwig/Urea Route: For synthesizing diaryl ureas (Type II Inhibitors).

Chemical Properties & Handling

| Property | Specification |

| Compound Name | 1-Bromo-3-cyclobutoxybenzene |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DMSO, DMF, DCM, THF |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| Hazards | Irritant. Avoid contact with skin and eyes. |

Strategic Synthetic Pathways

The following flowchart visualizes the divergent synthetic pathways available for this building block to access distinct kinase inhibitor classes.

Figure 1: Divergent synthetic workflows for converting 1-Bromo-3-cyclobutoxybenzene into bioactive kinase inhibitors.

Protocol A: Synthesis of Biaryl Inhibitors (Suzuki-Miyaura Strategy)

This protocol is preferred when the target inhibitor requires a direct carbon-carbon bond between the hydrophobic tail and the kinase hinge-binding scaffold (e.g., a Pyrazolopyrimidine or Quinazoline).

Step 1: Activation via Miyaura Borylation

Objective: Convert the aryl bromide to a pinacol boronate ester.

Reagents:

-

1-Bromo-3-cyclobutoxybenzene (1.0 eq)

-

Bis(pinacolato)diboron (B₂Pin₂) (1.2 eq)

-

Potassium Acetate (KOAc) (3.0 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq)

-

Solvent: Anhydrous 1,4-Dioxane

Procedure:

-

Charge: In a dry pressure vial, combine the aryl bromide, B₂Pin₂, and KOAc.

-

Degas: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow. Seal the vial.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H not visible, look for Boronate mass).

-

Workup: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). Note: Boronates can be prone to protodeboronation on silica; add 1% Et₃N to the eluent if degradation is observed.

Step 2: Suzuki Cross-Coupling to Hinge Binder

Objective: Couple the boronate to a 4-chloro-substituted heterocycle (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).

Reagents:

-

Aryl Boronate (from Step 1) (1.1 eq)

-

Halo-Heterocycle Scaffold (1.0 eq)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Catalyst: Pd(PPh₃)₄ (0.05 eq) or XPhos Pd G2 (0.02 eq) for difficult substrates.

-

Solvent: DME/Water (3:1) or Dioxane/Water.

Procedure:

-

Combine: Mix the scaffold and boronate in the reaction vessel.

-

Solvent System: Add the organic solvent and aqueous base. Degas thoroughly.

-

Catalysis: Add the Palladium catalyst.

-

Heating: Microwave irradiation at 110°C for 30–60 minutes is recommended for rapid screening. Alternatively, reflux at 90°C for 12 hours.

-

Validation: The resulting biaryl ether will show a characteristic UV shift. Isolate via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Synthesis of Urea-Based Inhibitors (Type II)

This route targets the "DFG-out" conformation of kinases (e.g., B-RAF, p38, KIT). The urea linker forms crucial hydrogen bonds with the conserved Glu/Asp residues in the active site.

Step 1: Buchwald-Hartwig Amination (Bromide to Aniline)

Objective: Convert 1-Bromo-3-cyclobutoxybenzene to 3-cyclobutoxyaniline.

Reagents:

-

1-Bromo-3-cyclobutoxybenzene (1.0 eq)

-

Benzophenone imine (1.2 eq) — Ammonia surrogate strategy

-

Base: Cs₂CO₃ (2.0 eq)

-

Catalyst: Pd₂(dba)₃ (0.02 eq) / BINAP (0.04 eq)

-

Solvent: Toluene (anhydrous)

Procedure:

-

Coupling: React the bromide with benzophenone imine under standard Buchwald conditions (100°C, 12 h).

-

Hydrolysis: Treat the resulting imine intermediate with 1N HCl in THF at room temperature for 1 hour.

-

Isolation: Neutralize with NaOH, extract with EtOAc. The product, 3-cyclobutoxyaniline , is an oil that darkens on exposure to air. Use immediately or store as an HCl salt.

Step 2: Urea Formation

Objective: Link the aniline to a heteroaryl isocyanate (or activated carbamate).

Reagents:

-

3-Cyclobutoxyaniline (1.0 eq)

-

Heteroaryl Isocyanate (1.0 eq) OR Heteroaryl amine + Triphosgene/CDI.

-

Base: DIPEA (2.0 eq)

-

Solvent: DCM or anhydrous THF.

Procedure:

-

Activation: If the isocyanate is not commercially available, treat the heteroaryl amine (e.g., 1-phenyl-3-tert-butyl-pyrazol-5-amine) with CDI (1.1 eq) in DCM for 2 hours to generate the acyl imidazole intermediate.

-

Coupling: Add 3-cyclobutoxyaniline to the activated mixture.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Precipitation: Urea products often precipitate from DCM. Filter and wash with ether. If soluble, purify via Prep-HPLC.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Protodeboronation of the intermediate. | Switch base to K₃PO₄. Use anhydrous conditions with minimal water (Suzuki-Miyaura anhydrous protocol). |

| Incomplete Conversion (Buchwald) | Catalyst poisoning or steric hindrance. | Switch ligand to BrettPhos or RuPhos (specialized for bulky ethers). Increase temp to 110°C. |

| Product Instability | Acid-labile cyclobutyl ether. | The cyclobutyl ether is relatively stable, but avoid strong Lewis acids (e.g., BBr₃, AlCl₃) which will cleave the ether. |

| Purification Difficulty | Co-elution with triphenylphosphine oxide. | Use a SCX-2 (Strong Cation Exchange) cartridge to capture the amine product (Protocol B) or use saponification workup for Protocol A. |

References

-

Miyaura Borylation Standards: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry.

-

Kinase Inhibitor Design (Hydrophobic Tail): Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1][2][3][4][][6] Nature Reviews Cancer.

-

Cyclobutane Pharmacophores: Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual reference for 4-membered rings in MedChem).

-

Urea Synthesis Protocols: Dumas, J., et al. (2000). Synthesis and pharmacological characterization of the potent and selective p38 MAP kinase inhibitor BAY 43-9006. Bioorganic & Medicinal Chemistry Letters.

-

Building Block Data: 1-Bromo-3-cyclobutoxybenzene Properties. PubChem.

Disclaimer: This application note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

Application Note: Arylation Strategies with 1-Bromo-3-cyclobutoxybenzene

Executive Summary & Strategic Value

This technical guide details the experimental handling and arylation protocols for 1-Bromo-3-cyclobutoxybenzene , a specialized building block increasingly utilized in medicinal chemistry.

The cyclobutoxy group serves as a critical bioisostere for standard alkoxy groups (methoxy/ethoxy). It offers:

-

Conformational Restriction: The strained ring reduces entropic penalties upon binding to protein targets.

-

Metabolic Stability: The cyclobutyl ring is generally more resistant to oxidative dealkylation (CYP450 metabolism) compared to linear alkyl chains.

-

Lipophilicity Modulation: It increases lipophilicity (

) without adding excessive molecular weight.

Core Directive: This guide moves beyond generic "recipes" to provide a causality-driven workflow . We focus on Palladium-catalyzed cross-couplings (Buchwald-Hartwig and Suzuki-Miyaura), emphasizing the preservation of the acid-sensitive cyclobutyl ether moiety.

Chemical Profile & Critical Control Points

Physicochemical Properties

| Property | Value (Approx.) | Implication for Protocol |

| Molecular Weight | 227.10 g/mol | Standard stoichiometry calculations. |

| Physical State | Colorless to pale yellow oil | Weighing by syringe/density is preferred over solids handling. |

| Boiling Point | ~120°C (at reduced pressure) | High enough for reflux in Dioxane/Toluene; avoid un-controlled vacuum concentration. |

| Solubility | High in DCM, THF, Toluene | Compatible with standard non-polar organic solvents. |

| Stability | Acid Sensitive | CRITICAL: The strained cyclobutane ring can undergo ring-opening or rearrangement under strong Lewis acidic conditions ( |

The "Self-Validating" Safety System

To ensure experimental integrity, every reaction setup must include these internal checks:

-

Inert Atmosphere:

is a poison to -

Base Selection: Use inorganic carbonates (

) or bulky alkoxides ( -

Diagnostic Signal: In

NMR, the cyclobutyl methine proton (

Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic and workflow for utilizing this reagent.

Caption: Decision tree for arylation workflows. Note the divergence in catalyst choice based on nucleophile type.

Protocol A: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Coupling with a secondary amine (morpholine, piperidine, or substituted aniline).

Mechanistic Rationale: The electron-donating nature of the cyclobutoxy group at the meta position makes the oxidative addition of the aryl bromide slightly slower than electron-deficient systems. Therefore, electron-rich, bulky phosphine ligands (Buchwald Ligands) are required to facilitate both oxidative addition and the reductive elimination step.

Reagents:

-

1-Bromo-3-cyclobutoxybenzene (1.0 equiv)[1]

-

Amine partner (1.2 equiv)[2]

-

Catalyst:

(2 mol%) or precatalyst XPhos Pd G3 (2-4 mol%) -

Ligand: XPhos (for general amines) or RuPhos (for secondary amines) (4-8 mol%)

-

Base:

(2.0 equiv) or -

Solvent: Anhydrous 1,4-Dioxane or Toluene (

)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Pd source, Ligand, and Base.

-

Why?

is air-sensitive. Carbonate bases are hygroscopic; moisture inhibits the reaction.

-

-

Addition: Add the aryl bromide and amine. If liquid, add via syringe. Add solvent last.

-

Degassing: Sparge the mixture with Argon for 5 minutes (bubbling gas directly into solvent).

-

Why? Dissolved oxygen promotes homocoupling and catalyst deactivation.

-

-

Reaction: Seal the vial and heat to 100°C for 4–12 hours.

-

Monitoring: Check TLC or LCMS. Look for the disappearance of the bromide (Rt ~ high) and appearance of the amine product.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate.

-

Purification: Flash chromatography. Note: Do not use acidified silica or additives like acetic acid in the eluent if possible, to protect the cyclobutyl ether.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Coupling)

Objective: Synthesis of biaryl scaffolds.[3][4]

Mechanistic Rationale:

The Suzuki cycle involves transmetalation with a boron species.[5] This step requires a base (

Reagents:

-

1-Bromo-3-cyclobutoxybenzene (1.0 equiv)[1]

-

Aryl Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

-

Catalyst:

(3-5 mol%) or -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Charge Solids: Add Boronic acid, Base, and Catalyst to the flask.

-

Solvent Prep: Premix Dioxane and Water. Degas this mixture separately by sparging with Nitrogen for 15 minutes.

-

Why? Water holds significant dissolved oxygen.

-

-

Combine: Add the aryl bromide (oil) and the degassed solvent mixture to the solids.

-

Reaction: Heat to 80–90°C for 2–6 hours.

-

Note: Suzuki couplings are often faster than Buchwald aminations.

-

-

Workup: Dilute with water and EtOAc. Separate layers. Dry organic layer over

.[6] -

Purification: Standard silica chromatography.

Mechanistic Insight & Troubleshooting

The Catalytic Cycle (Simplified)

Understanding where the reagent enters the cycle aids in troubleshooting.

Caption: The Pd(0)/Pd(II) catalytic cycle. The Aryl Bromide enters at the Oxidative Addition step (Top Right).[5]

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning ( | Re-run with fresh catalyst. Ensure rigorous degassing. Switch to XPhos Pd G3. |

| Debromination (Ar-H formed) | Switch solvent from THF to Toluene. Lower temperature. | |

| Missing Cyclobutyl Signals | Acid-catalyzed ring opening. | Check acidity of |

| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Add excess ligand (e.g., 1:2 Pd:Ligand ratio). Lower reaction temperature. |

References

The following sources provide the foundational chemistry and specific stability data utilized in these protocols.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Specifically regarding stability of ethers). Wiley-Interscience. Link

-

Organic Chemistry Portal. (2024). Suzuki Coupling Protocols. Link

Sources

- 1. 1-Bromo-3-butoxybenzene | C10H13BrO | CID 28369542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for 1-Bromo-3-cyclobutoxybenzene in Materials Science

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Versatile Building Block

1-Bromo-3-cyclobutoxybenzene is an aromatic compound featuring a bromine atom and a cyclobutoxy group attached to a benzene ring at the meta position. This unique combination of functional groups makes it a promising building block in materials science. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The cyclobutoxy group, a somewhat rigid and bulky aliphatic ether, can influence the solubility, thermal properties, and molecular packing of the resulting materials. These characteristics suggest potential applications in the development of novel liquid crystals and conducting polymers, where precise control over molecular structure and intermolecular interactions is paramount. This document provides a comprehensive guide to the synthesis and utilization of 1-Bromo-3-cyclobutoxybenzene in these exciting areas of materials science.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 1-Bromo-3-cyclobutoxybenzene is provided in the table below. It is important to note that while some data can be calculated, experimental values may vary. All handling of this chemical should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| Property | Value (Estimated) | Data Source |

| Molecular Formula | C₁₀H₁₁BrO | Calculated |

| Molecular Weight | 227.10 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | ~250-270 °C | Estimated |

| Density | ~1.35 g/mL | Estimated |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Toluene) | Inferred from structure |

Part 1: Synthesis of 1-Bromo-3-cyclobutoxybenzene